Lipophilicity (XLogP3) Comparison: Propanamide Occupies the Optimal Central Position for Incremental logP Tuning
The computed XLogP3 value for N-(5-amino-2-methylphenyl)propanamide is 1.0, which positions it at the midpoint of the homologous amide series. The shorter acetamide analog (CAS 5434-30-0) has an XLogP3 of 0.5 (Δ = –0.5 log units vs. target), the branched 2-methylpropanamide (CAS 926212-85-3) has an XLogP3 of 1.6 (Δ = +0.6), and the bulkier benzamide (CAS 223138-39-4) has an XLogP3 of 2.2 (Δ = +1.2) [1]. A difference of 0.5–1.2 log units translates to an approximately 3- to 16-fold difference in predicted n-octanol/water partition coefficient, a magnitude that is widely recognized as sufficient to alter membrane permeability, plasma protein binding, and metabolic clearance in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Acetamide homolog: XLogP3 = 0.5; 2-Methylpropanamide homolog: XLogP3 = 1.6; Benzamide homolog: XLogP3 = 2.2 |
| Quantified Difference | Δ = –0.5 (vs. acetamide); Δ = +0.6 (vs. 2-methylpropanamide); Δ = +1.2 (vs. benzamide) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024–2025 |
Why This Matters
For medicinal chemistry teams optimizing lead series, the propanamide offers a central logP value, allowing both upward and downward tuning with single-step synthetic modifications; the acetamide and benzamide analogs sit at polar extremes that reduce this flexibility.
- [1] PubChem Compound Summaries: CID 821314 (XLogP3 = 1.0), CID 79492 (XLogP3 = 0.5), CID 16774267 (XLogP3 = 1.6), CID 269061 (XLogP3 = 2.2). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
